N-(2-adamantyl)-1-ethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-1-ethylpiperidin-4-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high symmetry and remarkable stability. The incorporation of the adamantane moiety into various chemical structures has led to the development of compounds with unique properties and applications in medicinal chemistry, drug delivery systems, and surface recognition studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-1-ethylpiperidin-4-amine typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often relies on large-scale chemical processes that ensure high yield and purity. These processes may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The adamantane moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions are typically optimized to achieve high selectivity and yield of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(2-adamantyl)-1-ethylpiperidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins . The compound may exert its effects through modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-adamantyl)-1-ethylpiperidin-4-amine include other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian effects.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
This compound is unique due to its specific structural features, which combine the adamantane moiety with a piperidine ring. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-adamantyl)-1-ethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-19-5-3-16(4-6-19)18-17-14-8-12-7-13(10-14)11-15(17)9-12/h12-18H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHRADOFBDWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.